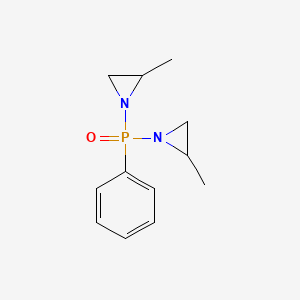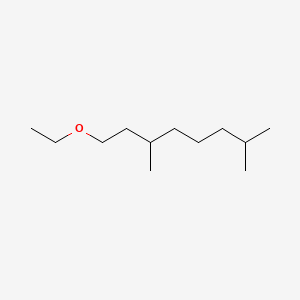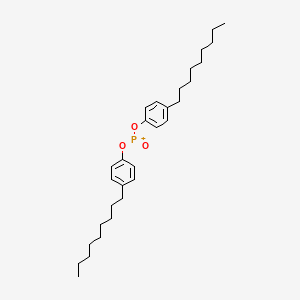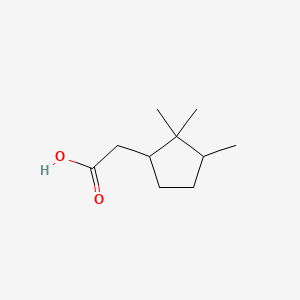![molecular formula C17H12N2O B13756008 1,6-diamino-7H-benz[de]anthracen-7-one CAS No. 56600-56-7](/img/structure/B13756008.png)
1,6-diamino-7H-benz[de]anthracen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diamino-7H-benz[de]anthracen-7-one is an organic compound with the molecular formula C17H12N2O It is a derivative of benzanthrone, a polycyclic aromatic ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-diamino-7H-benz[de]anthracen-7-one typically involves the nitration of benzanthrone followed by reduction. The nitration process introduces nitro groups at specific positions on the benzanthrone molecule. Subsequent reduction of these nitro groups yields the desired diamino compound. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as tin(II) chloride or iron powder for the reduction step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diamino-7H-benz[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
1,6-Diamino-7H-benz[de]anthracen-7-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and ability to interact with DNA.
Industry: Utilized in the production of high-performance materials and pigments.
Mecanismo De Acción
The mechanism of action of 1,6-diamino-7H-benz[de]anthracen-7-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the compound’s fluorescent properties enable it to be used as a probe for studying biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzanthrone: A parent compound with similar structural features but lacking amino groups.
1,8-Diaminoanthraquinone: Another diamino derivative with different substitution patterns.
7H-Benz[de]anthracen-7-one: A closely related compound without amino substitutions.
Uniqueness
1,6-Diamino-7H-benz[de]anthracen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
56600-56-7 |
|---|---|
Fórmula molecular |
C17H12N2O |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
1,6-diaminobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H12N2O/c18-12-7-5-9-6-8-13(19)16-14(9)15(12)10-3-1-2-4-11(10)17(16)20/h1-8H,18-19H2 |
Clave InChI |
BRSFNKPRNHRKAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC4=C3C(=C(C=C4)N)C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)


![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)



